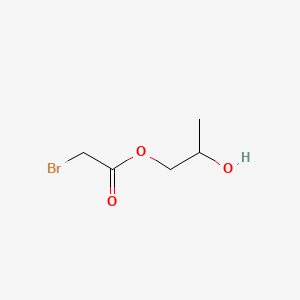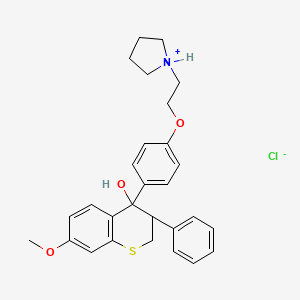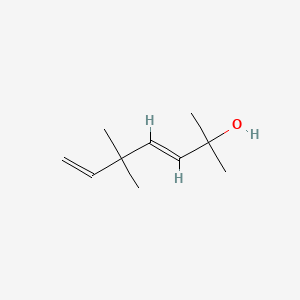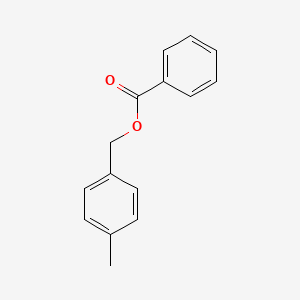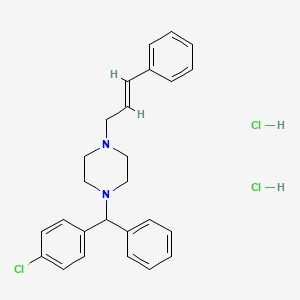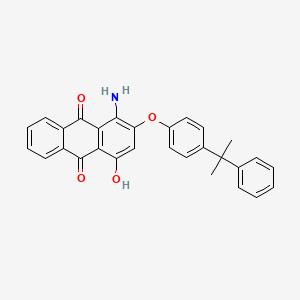
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- is a complex organic compound with the molecular formula C27H23NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- typically involves multiple steps:
Nitration and Reduction: Starting from 1-hydroxyanthraquinone, nitration followed by reduction yields 1-amino-4-hydroxyanthraquinone.
Phenoxy Substitution: The amino group is then substituted with a phenoxy group, specifically 4-(1-methyl-1-phenylethyl)phenol, under controlled conditions to form the final compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The phenoxy and amino groups can participate in substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes . It also generates reactive oxygen species (ROS) that can induce oxidative stress and cell death . These effects are mediated through specific molecular targets and pathways, including topoisomerases and mitochondrial pathways .
Comparison with Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
1-Amino-4-hydroxyanthraquinone: Known for its use in dyes and pigments.
1-Hydroxy-4-(4-methylphenyl)aminoanthraquinone: Used in the production of solvent dyes.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Another anthraquinone derivative with similar applications.
The uniqueness of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
31556-40-8 |
|---|---|
Molecular Formula |
C29H23NO4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3 |
InChI Key |
MYOBSOZRFRGEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

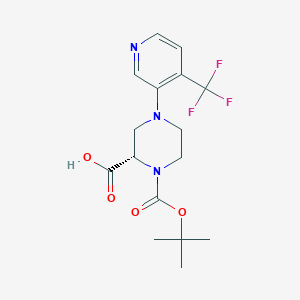

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
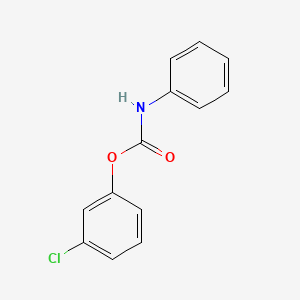
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
